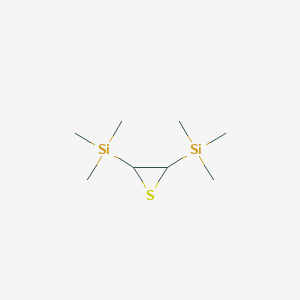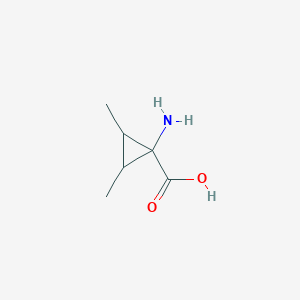
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADC, is a non-proteinogenic amino acid that is found in certain plants and bacteria. It is a cyclic amino acid that is structurally similar to proline. ADC has been the subject of scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of ADC is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and N-methyl-D-aspartate (NMDA) receptors. This inhibition leads to a reduction in inflammation and pain, as well as a reduction in the growth of certain cancer cells.
生化学的および生理学的効果
ADC has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. ADC has also been shown to inhibit the activity of NMDA receptors, which are involved in the transmission of pain signals. In addition, ADC has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
実験室実験の利点と制限
One advantage of using ADC in lab experiments is its unique structure, which allows for the synthesis of novel peptides and proteins. Another advantage is its potential use in the treatment of cancer and other diseases. However, one limitation of using ADC in lab experiments is its limited availability, as it is found in only certain plants and bacteria. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several future directions for the study of ADC. One area of research is the development of novel peptides and proteins using ADC as a building block. Another area of research is the further investigation of its potential use in the treatment of cancer and other diseases. In addition, the mechanism of action of ADC needs to be further elucidated in order to fully understand its effects in the body. Overall, the study of ADC has the potential to lead to the development of novel therapeutics and biotechnological applications.
合成法
ADC can be synthesized through several methods, including chemical synthesis and biosynthesis. The chemical synthesis of ADC involves the reaction of 2,3-dimethylcyclopropanecarboxylic acid with ammonia in the presence of a catalyst. Biosynthesis of ADC occurs in certain bacteria and plants through the action of specific enzymes.
科学的研究の応用
ADC has been studied extensively for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, ADC has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. In agriculture, ADC has been shown to have a positive effect on plant growth and development. In biotechnology, ADC has been used as a building block for the synthesis of novel peptides and proteins.
特性
CAS番号 |
116498-06-7 |
|---|---|
製品名 |
1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9) |
InChIキー |
OWYKWRBYBBHPFS-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)C |
正規SMILES |
CC1C(C1(C(=O)O)N)C |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)


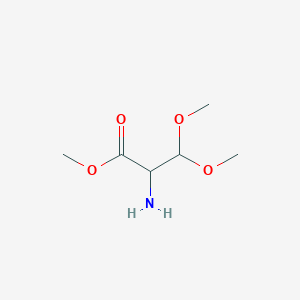

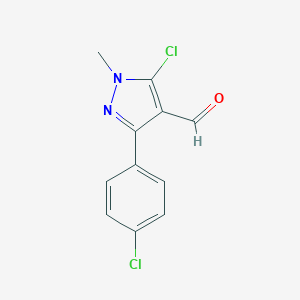


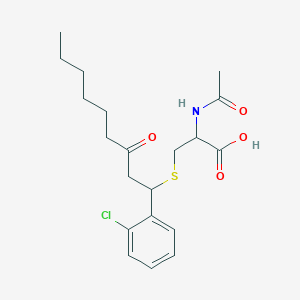
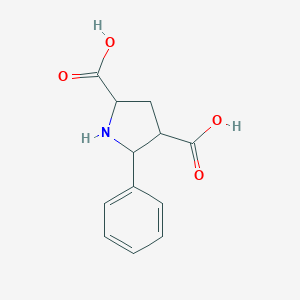
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
